molecular formula C5H7KO2 B105275 Pentane-2,4-dione, monopotassium salt CAS No. 19393-11-4

Pentane-2,4-dione, monopotassium salt

Cat. No. B105275
CAS RN: 19393-11-4
M. Wt: 138.21 g/mol
InChI Key: WARGEQHDZDMUQJ-UHFFFAOYSA-N
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Description

Pentane-2,4-dione, monopotassium salt is a chemical compound with the molecular formula C5H7KO2 . It is a versatile compound used in scientific research, including catalyst synthesis, organic synthesis, and pharmaceutical research.


Synthesis Analysis

Pentane-2,4-dione, monopotassium salt can be synthesized from various methods. For instance, it has been used as a precursor to acetylacetonate, a common bidentate, and a raw material for the synthesis of heterocyclic compounds . It has also been used in the synthesis of complexes with Nickel (II) and Cobalt (III) .


Molecular Structure Analysis

The molecular structure of Pentane-2,4-dione, monopotassium salt is characterized by its molecular formula C5H7KO2. It has an average mass of 138.206 Da and a mono-isotopic mass of 138.008316 Da .


Chemical Reactions Analysis

Pentane-2,4-dione, monopotassium salt, like other ketones, is reactive with many acids and bases, liberating heat and flammable gases (e.g., H2). The amount of heat may be sufficient to start a fire in the unreacted portion of the ketone .


Physical And Chemical Properties Analysis

Pentane-2,4-dione, monopotassium salt is a colorless or yellow-colored liquid. It is less dense than water, and its vapors are heavier than air . It is highly flammable and soluble in water .

Scientific Research Applications

  • Physicochemical and Solvatochromic Properties : A study synthesizes new azoderivatives of pentane-2,4-dione, demonstrating their existence in a hydrazo form, stabilized by intramolecular hydrogen bonding. This research highlights the thermal stability and the effect of substituents on absorption spectra in UV-Vis spectroscopy (Mahmudov et al., 2011).

  • Condensation Reactions with Formaldehyde : Kennedy and McMurry (1969) explored the reaction of pentane-2,4-dione with formaldehyde, leading to various condensation products. This study provides insights into organic synthesis pathways and product formation (Kennedy & McMurry, 1969).

  • Organic Synthesis Using Palladium Catalysis : Moreno-Mañas and Trius (1981) investigated the alkylation of pentane-2,4-dione using palladium catalysts, yielding high yields of C-monoalkylated diketones. This study contributes to the field of organic synthesis, particularly in catalysis (Moreno-Mañas & Trius, 1981).

  • Thermal Decomposition Studies : The rates of reaction of pentane-2,4-dione with various substituted tricarbonylcyclohexadienyl iron cations were measured under pseudo-first-order conditions, revealing the impact of substituent nature and position on the reaction rates (Birch et al., 1981).

  • Enol Tautomer Characterization : Emsley et al. (1988) synthesized a new derivative of pentane-2,4-dione, analyzing its enol tautomer in solution and solid state. X-ray crystal structure revealed a very short hydrogen bond, contributing to the understanding of tautomeric forms in chemistry (Emsley et al., 1988).

  • Preparation of Metal Complexes : Kwiatkowski et al. (1984) demonstrated the synthesis of various unsymmetrical tetradentate ketoenamines and their metal complexes, using pentane-2,4-dione. Spectroscopic data suggested planar structures for these metal complexes (Kwiatkowski et al., 1984).

  • Structural and Tautomeric Studies : Maharramov et al. (2010) studied the structural and tautomeric characteristics of 3-(4-fluorophenylhydrazone)pentane-2,4-dione using various spectroscopic techniques and quantum-chemical calculations, revealing insights into the compound's stability and reactivity (Maharramov et al., 2010).

  • Corrosion Inhibition Studies : Fiala et al. (2007) synthesized ketene dithioacetal derivatives of pentane-2,4-dione, investigating their ability to inhibit copper corrosion in nitric acid solutions. This research contributes to the field of corrosion science (Fiala et al., 2007).

  • Catalytic Activity in Oxidation Reactions : Mahmudov et al. (2010) synthesized a new dicopper(II) complex with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, showing its catalytic activity in peroxidative oxidation and aerobic TEMPO-mediated oxidation of alcohols (Mahmudov et al., 2010).

  • Chemical Vapour Deposition Precursor Studies : Russell and Yee (2005) studied the thermal decomposition of pentane-2,4-dione as a β-diketonate precursor for chemical vapor deposition, contributing to materials science and deposition technologies (Russell & Yee, 2005).

Safety And Hazards

Pentane-2,4-dione, monopotassium salt is highly flammable and can be ignited under almost all ambient temperature conditions. Inhalation can cause dizziness, headache, nausea, vomiting, and loss of consciousness. Contact with the liquid can irritate the eyes .

properties

IUPAC Name

potassium;pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7O2.K/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARGEQHDZDMUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17272-66-1 (Parent)
Record name Pentane-2,4-dione, monopotassium salt
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DSSTOX Substance ID

DTXSID40173005
Record name Pentane-2,4-dione, monopotassium salt
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pentane-2,4-dione, monopotassium salt

CAS RN

19393-11-4
Record name Potassium acetylacetonate
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Record name Pentane-2,4-dione, monopotassium salt
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Record name 2, ion(1-), potassium
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Record name Pentane-2,4-dione, monopotassium salt
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Record name Pentane-2,4-dione, monopotassium salt
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